Undecaprenol

Overview

Description

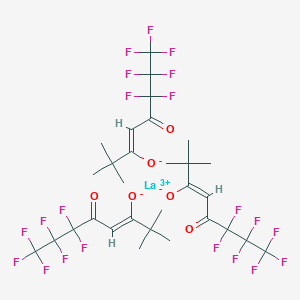

Undecaprenol, also known as lipid-P, bactoprenol, and C55-P, is a molecule primarily responsible for trafficking polysaccharides across the cell membrane, contributing significantly to the overall structure of the cell wall in Gram-positive bacteria . It is the designated lipid carrier for peptidoglycan .

Synthesis Analysis

This compound-containing glycolipids (UCGs) are essential precursors of bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported to prepare labelled UCGs directly from this compound . This approach offers a concise and efficient method for obtaining labelled-UCGs, which will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .Molecular Structure Analysis

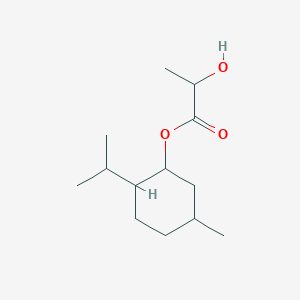

The molecular structure of this compound is represented by the empirical formula C55H90O . Its molecular weight is 767.30 .Chemical Reactions Analysis

This compound works in a cycle of phosphorylation and dephosphorylation as the lipid carrier gets used, recycled, and reacts with undecaprenyl phosphate . This type of synthesis is referred to as de novo synthesis where a complex molecule is created from simpler molecules as opposed to a complete recycle of the entire structure .Physical And Chemical Properties Analysis

This compound has a molecular weight of 767.30 and is stored at a temperature of -20°C . Its SMILES string representation isC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CC\\C(C)=C\\CO .

Scientific Research Applications

1. Role in Bacterial Cell Wall Synthesis

Undecaprenyl phosphate, a derivative of undecaprenol, is crucial in the transport of hydrophilic motifs across bacterial membranes during the synthesis of cell wall polymers like peptidoglycan. This process is essential for bacterial growth and survival. A High-Performance Liquid Chromatography (HPLC) procedure has been developed to quantify undecaprenyl phosphate and its derivatives in bacterial membranes, highlighting its significant role in bacterial physiology (Barreteau et al., 2009).

2. Enabling Studies on Antibiotic Targets

This compound-containing glycolipids (UCGs) are essential precursors for bacterial glycopolymers and glycoproteins. A novel semi-synthetic strategy has been reported for preparing labelled UCGs directly from this compound. This approach facilitates new studies and inhibitor screens for novel antibiotic targets, making this compound a valuable tool in antimicrobial research (Cochrane et al., 2020).

3. Involvement in De Novo Synthesis and Recycling

Undecaprenyl phosphate (Und-p) is the only known lipid carrier in bacteria and plays a pivotal role in cell wall synthesis. It is made available by both de novo synthesis and recycling. This research provides an overview of the synthesis of Und-p, offering insights into potential drug targets and vaccine candidates (Coker & Palittapongarnpim, 2011).

4. Influence on Plant Biochemistry

Studies on this compound's influence on the biosynthesis of nuclear proteins in cotton seedlings have shown that it can double the level of biosynthesis when seeds are wetted in an this compound solution. This indicates its significant role in plant biochemistry and potential applications in agricultural biotechnology (Rashkes et al., 2005).

5. Synthesis of Glycan Donor Substrates

Undecaprenyl pyrophosphate (Und-PP)-linked glycans have been synthesized for use as donor substrates in bacterial protein N-glycosylation. This synthesis provides valuable substrates for systematic analysis of bacterial protein N-glycosylation, underscoring this compound's importance in biochemical research (Lee et al., 2009).

Mechanism of Action

Future Directions

The rapid emergence of multidrug-resistant (MDR) bacteria is one of the biggest challenges facing our generation. By 2050 it could result in 300 million deaths and cost the global economy over $100 trillion . Therefore, Undecaprenol and the enzymes that process them are excellent antibiotic targets . The development of novel semi-synthetic strategies to prepare labelled UCGs directly from this compound will allow new mechanistic studies and inhibitor screens to be performed on novel antibiotic targets .

properties

IUPAC Name |

3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H90O/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-56/h23,25,27,29,31,33,35,37,39,41,43,56H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXKJNHBRVLCYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H90O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701112059 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

767.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15575-14-1 | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15575-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7,11,15,19,23,27,31,35,39,43-Undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701112059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

![1,4-Dithiaspiro[4.11]hexadecane](/img/structure/B103652.png)

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)